N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide

Catalog No.
S2939350
CAS No.
2097893-58-6
M.F
C13H15NO3
M. Wt
233.267
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide

CAS Number

2097893-58-6

Product Name

N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide

Molecular Formula

C13H15NO3

Molecular Weight

233.267

InChI

InChI=1S/C13H15NO3/c1-4-5-13(15)14-9-10-6-7-11(16-2)12(8-10)17-3/h6-8H,9H2,1-3H3,(H,14,15)

InChI Key

IBDZRUBRTCSYJU-UHFFFAOYSA-N

SMILES

CC#CC(=O)NCC1=CC(=C(C=C1)OC)OC

Solubility

not available

N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes a but-2-ynamide moiety and a 3,4-dimethoxyphenyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and biological properties.

, including:

  • Oxidation: It can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products like carboxylic acids or ketones.
  • Reduction: The compound can be reduced using lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur where nucleophiles replace specific functional groups within the molecule.

These reactions are crucial for modifying the compound's structure and enhancing its biological activity or synthetic utility .

Research into the biological activity of N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide suggests potential antimicrobial and anticancer properties. The compound may interact with specific molecular targets, influencing various biochemical pathways. Its mechanism of action is thought to involve binding to enzymes or receptors, thereby modulating their activity .

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide typically involves the reaction of 3,4-dimethoxyphenethylamine with but-2-ynoic acid or its derivatives. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under inert atmospheres (e.g., nitrogen or argon) and in solvents like dichloromethane or tetrahydrofuran. Industrial production may utilize continuous flow reactors for efficiency .

General Synthetic Route

  • Reactants: 3,4-dimethoxyphenethylamine and but-2-ynoic acid.
  • Coupling Agent: N,N’-dicyclohexylcarbodiimide.
  • Solvent: Dichloromethane or tetrahydrofuran.
  • Conditions: Inert atmosphere (nitrogen/argon).

N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide has several applications:

  • Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases.
  • Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
  • Material Science: Explored for developing new materials with desirable properties .

Studies on the interactions of N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide with biological targets are ongoing. Preliminary research indicates that this compound may affect enzyme activity and cellular pathways relevant to disease processes. Understanding these interactions is crucial for elucidating its potential therapeutic applications .

Several compounds share structural similarities with N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide:

Compound NameStructural FeaturesUnique Aspects
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamideAcetamide group instead of butynamideDifferent functional group affects reactivity
N-[1-(3,4-Dimethoxyphenyl)ethyl]propionamidePropionamide instead of butynamideVariations in carbon chain length
N-[1-(3,4-Dimethoxyphenyl)ethyl]pent-2-ynamidePentynamide structureLonger carbon chain may influence properties

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide is unique due to its specific but-2-ynamide structure combined with the 3,4-dimethoxyphenyl group. This combination imparts distinct chemical and physical properties that differentiate it from similar compounds, making it valuable for various research applications .

XLogP3

1.6

Dates

Modify: 2023-08-17

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